molecular formula C22H17N5O4S2 B2429176 N-(3-acetylphenyl)-2-((4-(furan-2-ylmethyl)-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)thio)acetamide CAS No. 1223843-87-5

N-(3-acetylphenyl)-2-((4-(furan-2-ylmethyl)-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)thio)acetamide

Cat. No. B2429176
CAS RN: 1223843-87-5
M. Wt: 479.53
InChI Key: LWVYAYAZGXUNGD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-acetylphenyl)-2-((4-(furan-2-ylmethyl)-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)thio)acetamide is a useful research compound. Its molecular formula is C22H17N5O4S2 and its molecular weight is 479.53. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

Researchers have developed new compounds derived from thieno[d]pyrimidines, highlighting the synthetic versatility of these molecules. The synthesis involves reacting 5-amino-(2-methyl)thieno[3,4-d]pyrimidin-4(3H)-one with selected reagents, leading to various derivatives with promising structural features for biological activities. These compounds are characterized using techniques like elemental analysis, infrared (IR), mass spectrometry (MS), and NMR spectral analysis, confirming their complex structures (El Azab & Elkanzi, 2014).

Biological Activities

Antimicrobial Activity

Synthetic efforts have led to the development of thienopyrimidines and triazolopyrimidines with evaluated antimicrobial activities. These compounds have been tested against various bacteria and fungi, showing promising biological activity. This highlights the potential of these derivatives as antimicrobial agents, contributing to the development of new therapeutic options for infectious diseases (El Azab & Abdel-Hafez, 2015).

Anti-inflammatory and Antinociceptive Properties

Derivatives containing the thiazolopyrimidine moiety have been synthesized and evaluated for their anti-inflammatory and antinociceptive activities. These studies are crucial for identifying new compounds that can potentially serve as safer and more effective alternatives for treating inflammation and pain, reducing the reliance on traditional drugs that may have significant side effects (Selvam et al., 2012).

Antimalarial Effects

Research on triazolopyrimidines has also explored their antimalarial properties, indicating the potential of these compounds in contributing to the fight against malaria. The exploration of novel chemical entities with antimalarial activity is vital for addressing resistance to existing antimalarial drugs and improving treatment outcomes for this life-threatening disease (Werbel, Elslager, & Chu, 1973).

properties

IUPAC Name

N-(3-acetylphenyl)-2-[[8-(furan-2-ylmethyl)-7-oxo-5-thia-1,8,10,11-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,9,11-tetraen-12-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17N5O4S2/c1-13(28)14-4-2-5-15(10-14)23-18(29)12-33-22-25-24-21-26(11-16-6-3-8-31-16)20(30)19-17(27(21)22)7-9-32-19/h2-10H,11-12H2,1H3,(H,23,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWVYAYAZGXUNGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC=C1)NC(=O)CSC2=NN=C3N2C4=C(C(=O)N3CC5=CC=CO5)SC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17N5O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

479.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-acetylphenyl)-2-((4-(furan-2-ylmethyl)-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)thio)acetamide

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